molecular formula C10H18O4 B1678495 Pivanex CAS No. 122110-53-6

Pivanex

Cat. No.: B1678495
CAS No.: 122110-53-6
M. Wt: 202.25 g/mol
InChI Key: GYKLFBYWXZYSOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pivanex, also known as pivaloyloxymethyl butyrate, is a derivative of butyric acid . It is an orally active histone deacetylase (HDAC) inhibitor with anti-neoplastic activity . This compound inhibits tumor cell growth and induces tumor cell differentiation and apoptosis . It has shown single-agent activity in non-small cell lung cancer (NSCLC) patients .


Molecular Structure Analysis

This compound is a small molecule drug . Its molecular formula is C10H18O4 . The InChIKey for this compound is GYKLFBYWXZYSOW-UHFFFAOYSA-N .


Chemical Reactions Analysis

This compound exhibits significant anti-proliferation activity in K562 cells . It enhances apoptosis and caspase activity in these cells . This compound induces enhancement in the G2-M phase, a moderate enhancement in the S phase, and a slight reduction in G0-G1 of the cell cycle .

Scientific Research Applications

1. Pivanex in Non-Small Cell Lung Cancer (NSCLC) Treatment

This compound, also known as pivaloyloxymethyl butyrate, has been evaluated for its therapeutic activity in advanced non-small cell lung cancer (NSCLC). A phase II trial indicated that this compound is well-tolerated and exhibits activity as a single agent in patients with advanced NSCLC who are refractory to previous chemotherapy. This study suggests that this compound could be further explored in combination with current chemotherapeutic agents (Reid et al., 2004).

2. Combination Therapy with this compound and Docetaxel

Research on the combination of this compound and docetaxel, a chemotherapy drug, showed promising results. A dose-escalation study demonstrated that this compound can be safely administered with docetaxel in patients with NSCLC. The combined treatment showed synergy for growth inhibition of NSCLC cell lines in vitro and improved survival in animal models, pointing to potential benefits in clinical settings (Reid et al., 2004).

3. Histone Deacetylase (HDAC) Inhibition in NSCLC

Another study highlighted this compound's role in inhibiting histone deacetylase (HDAC) activity in NSCLC patients. This compound showed rapid tissue distribution and induced cell differentiation, leading to apoptosis in various tumor cells. Its inhibitory effect on HDAC enzyme activity in patient-derived peripheral blood mononuclear cells (PBMCs) indicates its potential as a potent HDAC inhibitor in clinical therapy (Wirtz et al., 2004).

4. Application in Chronic Myelocytic Leukemia (CML)

This compound has also been explored in the context of chronic myelocytic leukemia (CML). It was found to induce apoptosis and differentiation in CML cell lines, reducing BCR-ABL protein levels. This suggests a potential benefit in combining this compound with STI571 (a tyrosine kinase inhibitor) for CML treatment (Rabizadeh et al., 2007)

Mechanism of Action

Target of Action

Pivanex, also known as AN-9 or Pivaloyloxymethyl butyrate, primarily targets Histone Deacetylases (HDACs) and the bcr-abl protein . HDACs play a crucial role in the regulation of gene expression, and their aberrant recruitment is associated with many malignancies . The bcr-abl protein is a fusion protein that is often associated with certain types of leukemia .

Mode of Action

This compound is an analog of butyric acid and acts as a histone deacetylase inhibitor . It down-regulates the bcr-abl protein and enhances apoptosis . The anticancer effect of this compound is assumed to stem primarily from the release of butyric acid, an HDAC inhibitor . The increased potency of this compound over butyric acid is most likely due to its increased permeability across cell membranes, allowing for efficient delivery of butyric acid to subcellular targets .

Biochemical Pathways

This compound affects the biochemical pathways related to histone acetylation and cell differentiation . Histone acetylation plays a key role in the regulation of transcription by modulating chromatin structure . This compound, by inhibiting HDACs, can alter this process, leading to changes in gene expression that can induce tumor cell differentiation and apoptosis .

Pharmacokinetics

It is known that this compound is an orally active compound and it is rapidly and extensively transported intracellularly due to its high lipophilicity .

Result of Action

The action of this compound leads to significant molecular and cellular effects. It inhibits tumor cell growth and induces tumor cell differentiation and apoptosis . This compound has shown single-agent activity in non-small cell lung cancer (NSCLC) patients . It also has antimetastatic and antiangiogenic properties .

Biochemical Analysis

Biochemical Properties

Pivanex plays a crucial role in biochemical reactions, particularly in the regulation of gene expression. It interacts with HDAC enzymes, leading to the inhibition of these enzymes . This interaction results in the down-regulation of the bcr-abl protein, which is often associated with certain types of cancers . The inhibition of HDAC enzymes by this compound enhances apoptosis, the programmed cell death process .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways and gene expression . This compound has been shown to inhibit tumor cell growth, induce tumor cell differentiation, and promote apoptosis . It also has the ability to suppress the expression of multi-drug resistance (MDR) in a time and dose-dependent fashion in most cell lines .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a histone deacetylase inhibitor. It causes apoptosis of cancer cells through signaling cellular differentiation . This compound is rapidly and extensively transported intracellularly due to its high lipophilicity, where it undergoes esterase-mediated hydrolysis to form pivalic acid, formaldehyde, and Butyric acid .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound demonstrates significant anti-proliferation activity in K562 cells . The optimal results are obtained when cells are treated with this compound for 24 to 72 hours prior to treatment with other drugs . This compound also shows a time and dose-dependent suppression of MDR expression .

Metabolic Pathways

As an HDAC inhibitor, this compound likely interacts with various enzymes and cofactors involved in gene expression and apoptosis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not explicitly detailed in the available literature. Due to its high lipophilicity, this compound is rapidly and extensively transported intracellularly .

Subcellular Localization

As an HDAC inhibitor, it is likely that this compound localizes to the nucleus where it can exert its effects on gene expression .

Properties

IUPAC Name

butanoyloxymethyl 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-5-6-8(11)13-7-14-9(12)10(2,3)4/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYKLFBYWXZYSOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCOC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40190818
Record name AN 9 (ion exchanger)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pivaloyloxymethyl butyrate is a histone deacetylase inhibitor analog of butyric acid that causes apoptosis of cancer cells through signaling cellular differentiation. It is rapidly and extensively transported intracellularly because of its high lipophilicity, where it undergoes esterase-mediated hydrolysis to form pivalic acid, formaldehyde, and BA.
Record name AN-9
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05103
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

122110-53-6, 37380-45-3
Record name Pivaloyloxymethyl butyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122110-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AN 9 (ion exchanger)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037380453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pivanex
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122110536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AN-9
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05103
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AN 9 (ion exchanger)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AN-9
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55VNK5440P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pivanex
Reactant of Route 2
Reactant of Route 2
Pivanex
Reactant of Route 3
Reactant of Route 3
Pivanex
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Pivanex
Reactant of Route 5
Reactant of Route 5
Pivanex
Reactant of Route 6
Reactant of Route 6
Pivanex

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.